molecular formula C19H21NO2S B2645313 (3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1798041-65-2

(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2645313
CAS RN: 1798041-65-2
M. Wt: 327.44
InChI Key: RRCRNPUWSRUXGB-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as MPTM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPTM is a thiazepane derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Anticancer Potential

One study highlighted the cytotoxicity of a similar compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, in tumor cell lines and demonstrated its mechanism of inducing cell death via inhibition of tubulin polymerization, G2/M cell cycle arrest, and apoptosis initiation in human leukemia HL-60 cells. This compound binds to the colchicine site, interfering with microtubule polymerization, suggesting a promising anticancer therapeutic potential (Magalhães et al., 2013).

Semisynthesis of Methoxylated Propiophenones

Research on the semisynthesis of natural methoxylated propiophenones from phenylpropenes, using palladium chloride and sodium formate as catalysts, points to a methodology that could potentially be applied to the synthesis of structurally related compounds like "(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone" for various applications, including medicinal chemistry (Joshi, Sharma, & Sinha, 2005).

Cytoprotective Activities

Another study on phenyl(thiophen-2-yl) methanone derivatives tested for cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells (HUVECs) could suggest the utility of similarly structured compounds in protecting against oxidative stress-related cellular injuries (Kong Lian, 2014).

Antimicrobial Activities

Studies on benzofuran-based methanones with antimicrobial properties offer insights into the potential use of "(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone" in developing new antimicrobial agents. These compounds have shown efficacy against various bacterial and fungal strains, highlighting the broad-spectrum potential of methanone derivatives in antimicrobial drug development (Ashok et al., 2017).

properties

IUPAC Name

(3-methoxyphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-17-9-5-8-16(14-17)19(21)20-11-10-18(23-13-12-20)15-6-3-2-4-7-15/h2-9,14,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCRNPUWSRUXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

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